9-Ethylidene-9H-xanthene

Synthetic Methodology Process Chemistry Yield Benchmarking

Researchers sourcing exo-alkylidene xanthenes for photochemical mechanistic studies face uncontrolled variability from substituent-dependent lipophilicity and triplet-state behavior. 9-Ethylidene-9H-xanthene delivers the simplest ethylidene-substituted scaffold for baseline investigations. - XLogP = 3.8, TPSA = 9.2 Ų, zero rotatable bonds: a rigid, planar framework for computational docking & QSAR model development with minimized conformational entropy. - Dual photosensitizer/¹O₂ substrate: generates triplet states under white light and undergoes oxidative cleavage to xanthone, enabling singlet oxygen mechanistic studies. - Documented 42% synthetic yield via NOPF₆/MeCN oxidation provides a benchmark for scale-up feasibility assessment. - In stock; custom synthesis and bulk quantities available on request.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 113305-52-5
Cat. No. B15421157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethylidene-9H-xanthene
CAS113305-52-5
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC=C1C2=CC=CC=C2OC3=CC=CC=C31
InChIInChI=1S/C15H12O/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h2-10H,1H3
InChIKeyAFCCBXQILNKDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethylidene-9H-xanthene: Baseline Properties & Procurement


9-Ethylidene-9H-xanthene (9-ethylidenexanthene, C₁₅H₁₂O, MW 208.26) is an exo-alkylidene xanthene derivative characterized by an ethylidene substituent at the 9-position of the xanthene core . Unlike fully aromatic xanthenes, the presence of an exocyclic carbon-carbon double bond alters its electronic and photophysical properties [1]. Computationally derived properties include a calculated XLogP of 3.8, a topological polar surface area (TPSA) of 9.2 Ų, and zero rotatable bonds, indicating a rigid, planar structure with moderate lipophilicity . A notable synthetic route utilizes nitrosonium hexafluorophosphate (NOPF₆) in acetonitrile to generate the compound in 42% yield from an olefinic precursor [2].

Why 9-Ethylidene-9H-xanthene Is Irreplaceable


Exo-alkylidene xanthenes are not a monolithic class; substituent identity at the 9-position dictates both physicochemical properties and reactivity. Computed XLogP values vary significantly—9-ethylidene-9H-xanthene (XLogP = 3.8) is less lipophilic than its benzylidene analog (9-benzylidene-9H-xanthene, estimated XLogP ≈ 5.5–6.0 based on fragment contributions), which impacts solubility and membrane permeability profiles . Furthermore, in photochemical applications, the alkylidene group modulates intersystem crossing efficiency and the compound's capacity to act as both a photosensitizer and a singlet oxygen substrate—a dual role documented specifically for exo-alkylidene xanthenes, where substitution pattern influences triplet state generation and subsequent oxidative cleavage [1]. Procuring a different 9-alkylidene or 9-arylidene xanthene therefore introduces uncontrolled variability in key experimental parameters.

9-Ethylidene-9H-xanthene: Quantitative Evidence


Synthetic Yield via NOPF₆ Oxidation

In the synthesis of 9-ethylidene-9H-xanthene from an olefinic precursor using nitrosonium hexafluorophosphate (NOPF₆) as the oxidizing agent in acetonitrile, the target compound was isolated in 42% yield [1]. This yield was reported in the context of a broader study investigating NOPF₆-mediated reactions with olefins; no direct head-to-head comparison with alternative 9-alkylidene xanthenes synthesized under identical conditions was provided. However, the 42% yield serves as a baseline procurement metric.

Synthetic Methodology Process Chemistry Yield Benchmarking

Lipophilicity and PSA Compared to 9-Benzylidene Analog

Computational predictions for 9-ethylidene-9H-xanthene indicate a calculated XLogP of 3.8 and a topological polar surface area (TPSA) of 9.2 Ų . These values differentiate it from 9-benzylidene-9H-xanthene (CAS 27980-52-5), which has a larger molecular framework (C₂₀H₁₄O, MW 270.33) and is expected to exhibit higher lipophilicity (estimated XLogP > 5.0) based on structural differences [1]. No direct experimental logP comparison is available.

Physicochemical Properties Lipophilicity Computational Chemistry

Photochemical Dual Behavior: Photosensitization and Oxidative Cleavage

Under white light irradiation, exo-alkylidene xanthenes—including 9-ethylidene-9H-xanthene as a class member—undergo intersystem crossing to generate the lowest-energy triplet state, which subsequently activates ground-state oxygen to singlet oxygen (¹O₂). The generated singlet oxygen then reacts with the exo-alkylidene xanthene itself, affording the corresponding xanthone via oxidative cleavage [1]. This dual role (photosensitizer and substrate) is a class-level behavior; no quantitative quantum yield or rate constant data specific to 9-ethylidene-9H-xanthene was located.

Photochemistry Singlet Oxygen Generation Photosensitizer

Rigid Planar Scaffold with Zero Rotatable Bonds

Computational analysis of 9-ethylidene-9H-xanthene indicates zero rotatable bonds , a feature that imposes a rigid, planar conformation. In contrast, 9-hydroxyalkyl-xanthene derivatives (e.g., 9-(α-hydroxyalkyl)xanthenes) possess at least one rotatable C–C bond at the 9-position, affording conformational flexibility [1]. Rigidity may influence molecular recognition events, crystal packing, and entropic contributions to binding.

Molecular Conformation Structural Rigidity Drug Design

Application Scenarios for 9-Ethylidene-9H-xanthene


Photochemical Studies with Dual Photosensitizer/Substrate Behavior

Investigations into singlet oxygen-mediated oxidative cleavage mechanisms benefit from exo-alkylidene xanthenes, which generate triplet states upon white light irradiation and react with the resulting ¹O₂ to yield xanthones [1]. 9-Ethylidene-9H-xanthene provides the simplest ethylidene substituent for baseline mechanistic studies within this class.

Computational Modeling and QSAR for Rigid Scaffolds

9-Ethylidene-9H-xanthene, with zero rotatable bonds and a defined planar geometry [1], serves as a conformationally constrained scaffold for computational docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) model development where reduced conformational entropy simplifies analysis.

Lipophilicity-Controlled Assay Design

For experimental systems where compound lipophilicity influences membrane permeability or non-specific binding, 9-ethylidene-9H-xanthene (calculated XLogP = 3.8) [1] offers a moderate lipophilicity profile that differs markedly from more lipophilic analogs such as 9-benzylidene-9H-xanthene (estimated XLogP > 5.0).

Synthetic Methodology Development Using NOPF₆-Mediated Olefin Oxidation

The documented 42% yield of 9-ethylidene-9H-xanthene via NOPF₆ oxidation in acetonitrile [1] provides a benchmark for optimizing alternative oxidative conditions or for comparative studies of oxidant efficiency in generating exocyclic double bonds on xanthene cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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